
N-(3-氯-2-甲基苯基)-4-氟苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3-chloro-2-methylphenyl group and a 4-fluorobenzamide group
科学研究应用
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is the Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme plays a crucial role in the fatty acid synthesis pathway, particularly in the elongation cycle where it catalyzes the last step.
Mode of Action
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide interacts with its target by binding to the active site of the enzyme. This interaction inhibits the enzyme’s activity, thereby disrupting the fatty acid synthesis pathway
Biochemical Pathways
The compound primarily affects the fatty acid synthesis pathway by inhibiting the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme This disruption can lead to a decrease in the production of fatty acids, which are essential components of cell membranes and signaling molecules
Result of Action
The inhibition of the Enoyl- [acyl-carrier-protein] reductase [NADH] enzyme by N-(3-chloro-2-methylphenyl)-4-fluorobenzamide leads to a disruption in the fatty acid synthesis pathway This can result in a decrease in the production of fatty acids, potentially affecting cell membrane integrity and signaling processes
生化分析
Biochemical Properties
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been identified as a potent inhibitor of the enzyme urease . The nature of these interactions is complex and involves various biochemical processes.
Cellular Effects
The effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is transported and distributed within cells and tissues in a specific manner. This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(3-chloro-2-methylphenyl)-4-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different substituents on the aromatic ring, while oxidation and reduction can lead to the formation of various functionalized benzamides.
相似化合物的比较
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound shares a similar structural motif but includes a thiazole ring, which may impart different chemical and biological properties.
3-chloro-2-methylphenyl isocyanate: Another related compound that differs in its functional groups and reactivity.
Uniqueness
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide is unique due to its specific combination of substituents, which can influence its reactivity and potential applications. The presence of both chlorine and fluorine atoms in the aromatic rings can affect its electronic properties and interactions with biological targets.
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-12(15)3-2-4-13(9)17-14(18)10-5-7-11(16)8-6-10/h2-8H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWLRAYUNCQDTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,3'-Dimethyl[1,1'-biphenyl]-4-yl 4-methylbenzoate](/img/structure/B386322.png)
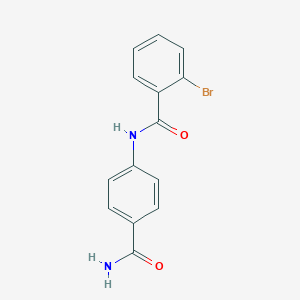
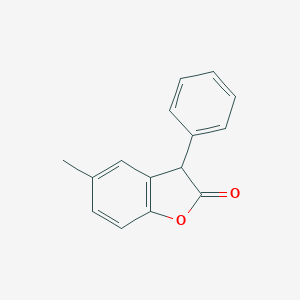
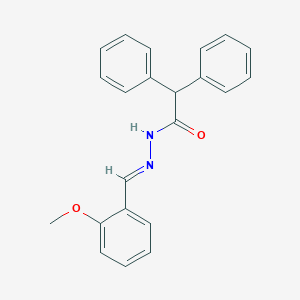
![N-[2-(2-chlorophenoxy)ethyl]-1-naphthamide](/img/structure/B386328.png)
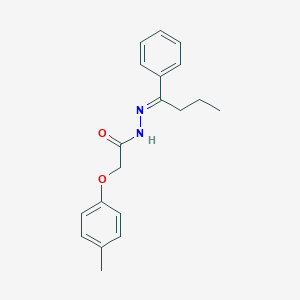
![N-[4'-(dodecanoylamino)[1,1'-biphenyl]-4-yl]dodecanamide](/img/structure/B386333.png)


![4-[(4-bromobenzoyl)amino]-N-{4-[(4-bromobenzoyl)amino]phenyl}benzamide](/img/structure/B386336.png)
![4-[(4-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B386337.png)
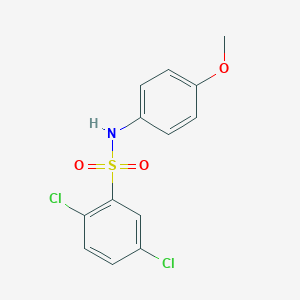
![4-[(4-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B386339.png)
![4-[(3-bromobenzoyl)amino]-N-(2,5-dichlorophenyl)-3-methoxybenzamide](/img/structure/B386342.png)
